2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride
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Overview
Description
2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The presence of the 4-methoxyphenyl group in the structure enhances its pharmacological properties, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride typically involves the reaction of 4-methoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, followed by cyclization to form the pyrrolidine ring. The final product is obtained by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions result in various substituted derivatives of the original compound.
Scientific Research Applications
2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A five-membered lactam with diverse biological activities.
Pyrrolidine-2,5-dione: Known for its anticonvulsant and antimicrobial properties.
Prolinol: A pyrrolidine derivative used in asymmetric synthesis and as a chiral auxiliary.
Uniqueness
2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride is unique due to the presence of the 4-methoxyphenyl group, which enhances its pharmacological properties and makes it a valuable compound for various scientific research applications. Its versatility in undergoing different chemical reactions and its potential biological activities further distinguish it from other similar compounds.
Properties
Molecular Formula |
C12H16ClNO3 |
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Molecular Weight |
257.71 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H15NO3.ClH/c1-16-9-4-2-8(3-5-9)11-10(12(14)15)6-7-13-11;/h2-5,10-11,13H,6-7H2,1H3,(H,14,15);1H |
InChI Key |
IEBCZBIPAGDGHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(CCN2)C(=O)O.Cl |
Origin of Product |
United States |
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